1,4-Di(pyridin-3-yl)buta-1,3-diyne
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Overview
Description
1,4-Di(pyridin-3-yl)buta-1,3-diyne is an organic compound with the molecular formula C14H8N2 It is characterized by the presence of two pyridine rings connected by a butadiyne linker
Preparation Methods
1,4-Di(pyridin-3-yl)buta-1,3-diyne can be synthesized through several methods:
Wittig Reaction: This involves the reaction between chloromethylene (triphenyl)phosphine ylide and pyridinecarbaldehyde, followed by the elimination of hydrogen chloride.
Elimination Reaction: Starting from 2-methyl-4-(n-pyridyl)but-3-yn-2-ol, acetone is eliminated to form the desired compound.
Oxidative Dimerization: Ethynylpyridines undergo oxidative dimerization to yield this compound in good yield.
Chemical Reactions Analysis
1,4-Di(pyridin-3-yl)buta-1,3-diyne undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Dimerization: The compound can form dimers under oxidative conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Di(pyridin-3-yl)buta-1,3-diyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of metal-organic frameworks (MOFs) due to its ability to form stable structures with metals.
Mechanism of Action
The mechanism of action of 1,4-Di(pyridin-3-yl)buta-1,3-diyne involves its interaction with molecular targets through its pyridine rings and butadiyne linker. These interactions can affect various molecular pathways, leading to changes in the properties of the target molecules. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
1,4-Di(pyridin-3-yl)buta-1,3-diyne can be compared with other similar compounds such as:
1,4-Di(pyridin-4-yl)buta-1,3-diyne: Similar structure but with pyridine rings at different positions.
2,2’-Buta-1,3-diyne-1,4-diyldipyridine: Another compound with a butadiyne linker and pyridine rings.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5069-24-9 |
---|---|
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-(4-pyridin-3-ylbuta-1,3-diynyl)pyridine |
InChI |
InChI=1S/C14H8N2/c1(5-13-7-3-9-15-11-13)2-6-14-8-4-10-16-12-14/h3-4,7-12H |
InChI Key |
OXLKEFMFRSZXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC#CC2=CN=CC=C2 |
Origin of Product |
United States |
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